{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone
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Overview
Description
{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone is an organic compound with the molecular formula C19H20O4 It is known for its unique structure, which includes an oxirane (epoxide) ring and a methoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone can be achieved through several methods. One common approach involves the reaction of 2,4-dimethylphenol with epichlorohydrin in the presence of a base, such as sodium hydroxide, to form the oxirane ring. The resulting intermediate is then reacted with benzoyl chloride to introduce the phenyl group, yielding the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction of the carbonyl group can yield alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
{2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of {2,4-Dimethyl-6-[(oxiran-2-yl)methoxy]phenyl}(phenyl)methanone involves its interaction with molecular targets through its reactive oxirane ring and phenyl groups. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This reactivity is crucial for its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
Bisphenol A diglycidyl ether: Similar structure with two oxirane rings.
Bisphenol F diglycidyl ether: Contains two oxirane rings and a methylene bridge.
Epichlorohydrin: A simpler compound with an oxirane ring and a chlorine atom.
Properties
CAS No. |
62261-88-5 |
---|---|
Molecular Formula |
C18H18O3 |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
[2,4-dimethyl-6-(oxiran-2-ylmethoxy)phenyl]-phenylmethanone |
InChI |
InChI=1S/C18H18O3/c1-12-8-13(2)17(16(9-12)21-11-15-10-20-15)18(19)14-6-4-3-5-7-14/h3-9,15H,10-11H2,1-2H3 |
InChI Key |
JQZMKAZESTXDAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC2CO2)C(=O)C3=CC=CC=C3)C |
Origin of Product |
United States |
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